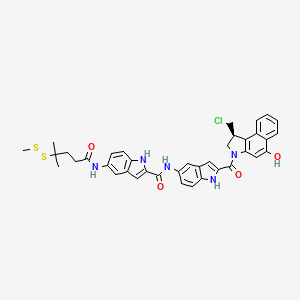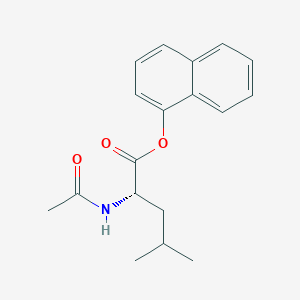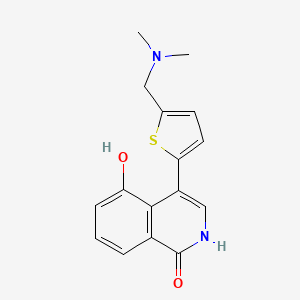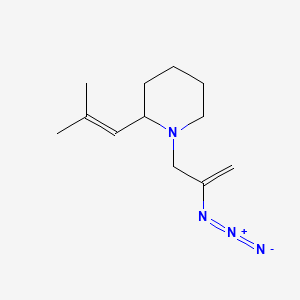
DC41SMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC41SMe is a derivative of DC1, which is a simplified analogue of CC-1065. It is known for its cytotoxic properties, particularly against cancer cell lines such as Ramos, Namalwa, and HL60/s. The compound is used in scientific research for its ability to target and alkylate DNA, making it a valuable tool in the study of cancer treatments .
Preparation Methods
DC41SMe is synthesized through a series of chemical reactions involving the DC1 compound. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with DC1, which is a simplified analogue of CC-1065.
Chemical Modifications: Various chemical modifications are made to DC1 to produce this compound
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the desired product is obtained
Chemical Reactions Analysis
DC41SMe undergoes several types of chemical reactions, including:
Alkylation: this compound is known for its ability to alkylate DNA, which is a key mechanism in its cytotoxic effects.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its cytotoxic properties.
Substitution: Various substitution reactions can be performed on this compound to modify its chemical structure and potentially enhance its biological activity
Scientific Research Applications
DC41SMe has a wide range of applications in scientific research, including:
Cancer Research: Due to its cytotoxic properties, this compound is used in the study of cancer treatments. It is particularly valuable in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Biological Studies: The compound is used to study the mechanisms of DNA alkylation and its effects on cellular processes.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents that can target cancer cells more effectively.
Mechanism of Action
DC41SMe exerts its effects primarily through DNA alkylation. The compound targets DNA and forms covalent bonds with it, leading to the disruption of DNA replication and transcription. This results in cell death, particularly in rapidly dividing cancer cells. The molecular targets of this compound include specific DNA sequences, and the pathways involved in its action are related to DNA damage response mechanisms .
Comparison with Similar Compounds
DC41SMe is similar to other DNA alkylating agents, such as:
CC-1065: The parent compound of DC1, known for its potent cytotoxicity.
Duocarmycins: A class of compounds that also target DNA and have similar mechanisms of action.
Pyrrolobenzodiazepines: Another group of DNA alkylating agents used in cancer research.
What sets this compound apart is its simplified structure compared to CC-1065, which makes it easier to synthesize and modify for research purposes .
Properties
Molecular Formula |
C38H36ClN5O4S2 |
|---|---|
Molecular Weight |
726.3 g/mol |
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C38H36ClN5O4S2/c1-38(2,50-49-3)13-12-34(46)40-24-8-10-28-21(14-24)16-30(42-28)36(47)41-25-9-11-29-22(15-25)17-31(43-29)37(48)44-20-23(19-39)35-27-7-5-4-6-26(27)33(45)18-32(35)44/h4-11,14-18,23,42-43,45H,12-13,19-20H2,1-3H3,(H,40,46)(H,41,47)/t23-/m1/s1 |
InChI Key |
WKBZTEPNMBNGJH-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)



![1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)

![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)

![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)
![9H-Purin-6-amine, 9-[4-(phenylmethoxy)butyl]-](/img/structure/B11833095.png)

